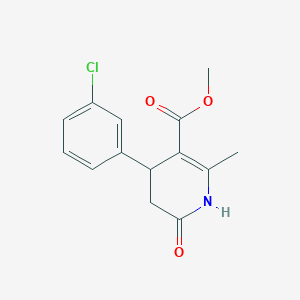

Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a dihydropyridine derivative featuring a 3-chlorophenyl substituent at the 4-position, a methyl group at the 2-position, and a methyl ester at the 3-position. This scaffold is structurally related to bioactive alkaloids and intermediates used in pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-4-3-5-10(15)6-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWSTFVHAKJEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with applications in scientific research. It is a complex organic compound with a tetrahydropyridine structure, containing a methyl group, a chloro-substituted phenyl ring, and a carboxylate functional group. The molecular formula is C₁₄H₁₄ClNO₃, and the molecular weight is approximately 273.73 g/mol.

Medicinal Chemistry and Drug Discovery

this compound has demonstrated promising antimicrobial activity and has been investigated as a novel antibacterial and antifungal agent.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems.

Several compounds share structural similarities with this compound. The table below compares some of these compounds, highlighting their unique features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | Ethyl group instead of methyl | Antimicrobial | Different alkyl substituent may affect solubility |

| Cyclohexylmethyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine | Cyclohexyl substituent | Anticancer | Fluorine substitution enhances lipophilicity |

| 2-Methyl-6-oxo-4-phenyltetrahydropyridine | No chloro-substituent | Antimicrobial | Lacks halogen substitution affecting reactivity |

Mechanism of Action

The mechanism by which Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core 1,4,5,6-tetrahydropyridine-3-carboxylate structure is conserved across analogs, but substituents at the 4- and 2-positions significantly influence properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br, NO₂) at the 4-position increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Heteroaryl substituents (e.g., thiophene) improve solubility in polar solvents due to increased polarity .

- Ethyl vs. methyl esters (e.g., vs. Target Compound) alter lipophilicity, impacting bioavailability .

Comparison :

- Microwave synthesis () reduces reaction time (10 minutes vs. 16 hours) and improves yields (up to 92%) compared to traditional methods.

- Chiral resolution (e.g., (−)-tetramisole in ) enables enantioselective synthesis, critical for bioactive compounds .

Physicochemical and Spectroscopic Properties

Substituents influence melting points, spectroscopic signatures, and stability:

Trends :

Biological Activity

Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as the compound) is a complex organic molecule notable for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 273.73 g/mol. Its structure features a tetrahydropyridine ring with a chloro-substituted phenyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₁O₃ |

| Molecular Weight | 273.73 g/mol |

| Storage Temperature | Ambient |

| CAS Number | 303140-75-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial and fungal strains:

- Antibacterial Activity : The compound has demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

- Antifungal Activity : It also shows promise as an antifungal agent, inhibiting the growth of fungi such as Candida albicans.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Interaction studies have revealed that it may inhibit enzymes linked to bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Case Studies

- Study on Antibacterial Efficacy : In a study published in 2020, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for treating infections caused by resistant strains .

- Fungal Inhibition : Another investigation focused on its antifungal properties against Aspergillus niger, revealing an IC50 value of 15 µg/mL. This suggests that the compound could be developed into a treatment for fungal infections .

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other tetrahydropyridine derivatives. Below is a comparison table that highlights their unique biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | Ethyl group instead of methyl | Antimicrobial | Different alkyl substituent may affect solubility |

| Cyclohexylmethyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine | Cyclohexyl substituent | Anticancer | Fluorine substitution enhances lipophilicity |

| 2-Methyl-6-oxo-4-phenyltetrahydropyridine | No chloro-substituent | Antimicrobial | Lacks halogen substitution affecting reactivity |

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.

- Cyclization Reactions : Forming the tetrahydropyridine ring through cyclization of appropriate precursors.

Q & A

Q. How is this compound utilized in developing materials with electronic/optical properties?

- Methodology : Functionalize the pyridine core with electron-withdrawing/donating groups (e.g., nitro or amino substituents) to tune photophysical behavior. Characterize via:

- UV-Vis Spectroscopy : Measure λmax shifts in different solvents.

- Cyclic Voltammetry : Determine redox potentials for OLED or sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.